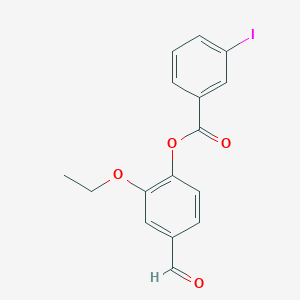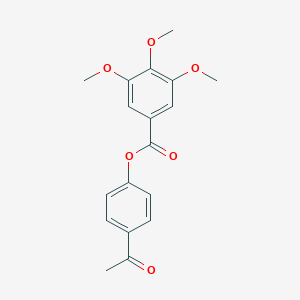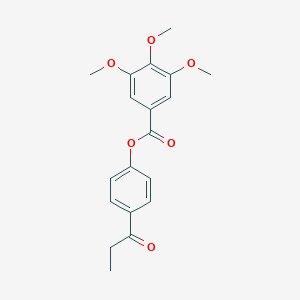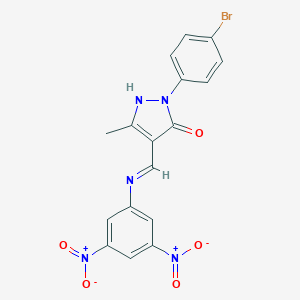![molecular formula C15H11F3N2O2 B400445 N'-(2,2,2-trifluoroacetyl)-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B400445.png)
N'-(2,2,2-trifluoroacetyl)-[1,1'-biphenyl]-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide is a chemical compound with the molecular formula C15H11F3N2O2 and a molecular weight of 308.25 g/mol This compound is characterized by the presence of a trifluoroacetyl group attached to a biphenyl structure, which is further linked to a carbohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide typically involves the reaction of 2,2,2-trifluoroacetyl chloride with biphenyl-4-carbohydrazide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is often stirred at low temperatures to ensure the complete formation of the desired product.
Industrial Production Methods
Industrial production of N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions result in the formation of new compounds with different functional groups replacing the trifluoroacetyl group.
科学研究应用
N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group is known to enhance the compound’s reactivity and binding affinity to target molecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, resulting in the desired biological or chemical effects.
相似化合物的比较
N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide can be compared with other similar compounds, such as:
2-(Trifluoroacetyl)biphenyl: This compound lacks the carbohydrazide moiety, making it less versatile in terms of chemical reactivity and applications.
Biphenyl-4-carbohydrazide: This compound does not contain the trifluoroacetyl group, which reduces its reactivity and potential biological activities.
The presence of both the trifluoroacetyl and carbohydrazide groups in N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide makes it unique and enhances its chemical and biological properties.
属性
分子式 |
C15H11F3N2O2 |
|---|---|
分子量 |
308.25g/mol |
IUPAC 名称 |
4-phenyl-N'-(2,2,2-trifluoroacetyl)benzohydrazide |
InChI |
InChI=1S/C15H11F3N2O2/c16-15(17,18)14(22)20-19-13(21)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,19,21)(H,20,22) |
InChI 键 |
VXUBQDCEWBGDFQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C(F)(F)F |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-bisnitrobenzamide](/img/structure/B400364.png)
![5-(4-BROMO-3-NITROPHENYL)-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B400368.png)

![Bis(2-chloroethyl) (2,4-dichlorophenyl)({[(2,2,2-trichloro-1-hydroxyethyl)amino]carbonyl}oxy)methylphosphonate](/img/structure/B400370.png)


![2-[(Z)-3-chlorobut-2-enyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B400373.png)
![4-fluoro-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B400374.png)
![5'-iodospiro[1,3-dioxolane-2,3'-1H-indole]-2'-one](/img/structure/B400378.png)

![2-[(4-fluorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B400381.png)
![N-{4-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-nitrophenyl}acetamide](/img/structure/B400384.png)
![4-({[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenyl 2,4-dichlorobenzoate](/img/structure/B400387.png)
![diethyl 5-(5,8-bisnitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B400388.png)
